5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid
Overview
Description
5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid: is a chemical compound that belongs to the class of hydroxyisonicotinic acids It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Coupling Reaction: The amine group is coupled with isonicotinic acid under specific conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the chloro group to a different functional group, such as a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(4-Hydroxy-2-methoxyphenyl)-2-hydroxyisonicotinic acid.
Substitution: Formation of 5-(4-Amino-2-methoxyphenyl)-2-hydroxyisonicotinic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry to form metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential anti-inflammatory and antimicrobial properties.
- Evaluated for its role in drug design and development.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid exerts its effects involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors. The hydroxy group can form hydrogen bonds, enhancing the compound’s affinity for its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
- 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid
- 5-(4-Hydroxy-2-methoxyphenyl)-2-hydroxyisonicotinic acid
- 5-(4-Amino-2-methoxyphenyl)-2-hydroxyisonicotinic acid
Comparison:
- 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both chloro and methoxy groups, which influence its chemical reactivity and biological activity.
- The oxo derivative has different oxidation states, affecting its redox properties.
- The hydroxy derivative has enhanced hydrogen bonding capabilities.
- The amino derivative exhibits different nucleophilic properties, making it suitable for different types of reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-11-4-7(14)2-3-8(11)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQFGIZPWBDZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687947 | |
Record name | 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-79-8 | |
Record name | 4-Pyridinecarboxylic acid, 5-(4-chloro-2-methoxyphenyl)-1,2-dihydro-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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